molecular formula C6H11F3N2 B13963674 N-(trifluoromethyl)piperidin-3-amine

N-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13963674
M. Wt: 168.16 g/mol
InChI Key: IUUQBVQJDBXUAQ-UHFFFAOYSA-N
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Description

N-(Trifluoromethyl)piperidin-3-amine is a specialized chemical building block featuring a trifluoromethyl (CF 3 ) group directly attached to a nitrogen atom within the piperidin-3-amine scaffold. This combination makes it a compound of significant interest in pharmaceutical research and synthetic chemistry, particularly for the development of new bioactive molecules . The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry, as it can profoundly influence a compound's properties by enhancing lipophilicity, improving metabolic stability, and increasing membrane permeability . The N-CF 3 moiety specifically has garnered increasing attention, though its synthesis presents notable challenges due to inherent instability, making access to reliable building blocks like this particularly valuable for researchers . The piperidine ring is a common structural motif in drug discovery, and its functionalization with both amine and N-trifluoromethyl groups offers a versatile handle for creating diverse molecular libraries. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage it as a key intermediate in the synthesis of more complex N-CF 3 derivatives, such as carbamoyl fluorides, which are valuable for constructing diverse carbonyl compounds .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

N-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10-11H,1-4H2

InChI Key

IUUQBVQJDBXUAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(F)(F)F

Origin of Product

United States

Preparation Methods

Sulfur Tetrafluoride (SF4)-Mediated Trifluoromethylation of Piperidinecarboxylic Acids

A patented industrially relevant method involves the direct trifluoromethylation of piperidinecarboxylic acid or its chlorinated derivatives using sulfur tetrafluoride (SF4) in the presence of mixed solvents including anhydrous hydrofluoric acid and chloroform (trichloromethane). The process typically proceeds as follows:

  • Reagents and Conditions: 1 mol of piperidinecarboxylic acid or monochloro-piperidinecarboxylic acid is mixed with 1.5 to 3 mol parts of sulfur tetrafluoride and 1 to 8 mol parts of a mixed solvent system (e.g., trichloromethane and anhydrous hydrofluoric acid).
  • Reaction Parameters: The mixture is heated under stirring at temperatures ranging from 50°C to 150°C for 3 to 4 hours in a stainless steel autoclave.
  • Workup: After cooling, the reaction mixture is quenched in ice water and neutralized to pH 10 with sodium hydroxide. The product is extracted with chloroform, and purified by distillation.

Yields and Product Purity:

Entry Starting Acid Solvent (g) SF4 (g) Temp (°C) Time (h) Product Yield (g) Purity (%) Calculated Yield (%)
1 Nipecotic acid (3-piperidinecarboxylic acid) 700 trichloromethane + 100 HF 270 105 3 96 96.2 77.9
2 Nipecotic acid 300 trichloromethane + 100 HF 270 95 4 98 97.2 80.6
3 3-Chloro-2-piperidinecarboxylic acid 100 trichloromethane + 100 HF 210 95 3 72 96.3 60.5
4 4-Piperidinecarboxylic acid 100 trichloromethane + 90 HF 270 150 3 93.2 95.2 74.6

This method is characterized by a relatively short reaction time, moderate temperatures, and moderate to high yields (60–81%) with high product purity (~95–97%). The process is suitable for industrial production due to its scalability and straightforward workup.

N-Trifluoromethylation of Amines Using Carbon Disulfide and Silver Fluoride

A more recent and operationally simple laboratory-scale method involves direct N-trifluoromethylation of secondary amines (including piperidine derivatives) using carbon disulfide (CS2) and silver fluoride (AgF) as reagents. This approach offers a single-step synthesis under relatively mild conditions:

  • Mechanism: The amine nucleophilically adds to CS2 to form a thioamide intermediate, which undergoes desulfurization and fluorination mediated by AgF, yielding the N-trifluoromethylated amine.
  • Reaction Conditions: Typically conducted in ethyl acetate at 80°C for 6 hours under nitrogen atmosphere, using 0.2 mmol amine, 0.9 mmol AgF, 0.2 mmol CS2, and catalytic base (DABCO).
  • Scope and Yields: This method achieves yields ranging from 76% to 92% for various N,N-dialkyl and N-(hetero)aromatic N-trifluoromethylamines. Application to amino acid derivatives also yields 51–92% of N-CF3 analogues.

This method is notable for its operational simplicity, mild conditions, and applicability to complex molecules, including late-stage functionalization of bioactive compounds.

Other Synthetic Routes and Literature Insights

  • Hypervalent Iodine Reagents: Trifluoromethylation via hypervalent iodine reagents combined with bases has been reported for nitrogen heterocycles, including pyridines and azoles. These methods involve electrophilic trifluoromethylation and can be adapted for N-CF3 motif installation but often require multi-step syntheses and prefunctionalized substrates.
  • Metal-Catalyzed Trifluoromethylation: Metal-mediated approaches using reagents like Ruppert-Prakash reagent (TMSCF3) have been developed but involve complex reaction conditions and are less straightforward than the CS2/AgF method.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Range (%) Advantages Limitations
SF4-mediated trifluoromethylation Piperidinecarboxylic acids Sulfur tetrafluoride, HF 50–150°C, 3–4 h, autoclave 60.5–80.6 High purity, industrial scalability Requires handling toxic SF4 and HF
CS2/AgF N-trifluoromethylation Secondary amines (including piperidine derivatives) Carbon disulfide, silver fluoride 80°C, 6 h, mild conditions 76–92 Operational simplicity, mild conditions Limited scale, silver cost
Hypervalent iodine reagents Prefunctionalized amines Hypervalent iodine reagents Various, often mild Moderate Versatile for heterocycles Multi-step, complex synthesis
Metal-catalyzed trifluoromethylation Prefunctionalized amines TMSCF3 and metal catalysts Various Moderate Established methodology Complex conditions, expensive reagents

Summary and Recommendations

The preparation of N-(trifluoromethyl)piperidin-3-amine can be efficiently achieved by:

  • Industrial Route: The SF4-mediated trifluoromethylation of piperidinecarboxylic acids offers a scalable, high-yielding process suitable for large-scale synthesis, albeit with the need for handling hazardous reagents like sulfur tetrafluoride and hydrofluoric acid.
  • Laboratory Route: The CS2 and AgF method provides a milder, operationally simple, and versatile approach for N-trifluoromethylation of secondary amines, including piperidin-3-amine derivatives, with good yields and applicability to complex molecules.

For research and development purposes, the CS2/AgF method is recommended due to its simplicity and functional group tolerance. For industrial production, the SF4-based method remains the preferred choice given its demonstrated efficiency and robustness.

Chemical Reactions Analysis

Types of Reactions

N-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

  • Antiviral Activity : Recent studies have shown that derivatives of N-(trifluoromethyl)piperidin-3-amine exhibit promising antiviral properties against viruses such as H1N1 and herpes simplex virus 1 (HSV-1). Compounds synthesized from this scaffold demonstrated low IC50 values, indicating strong antiviral potential while maintaining safety on normal cells .
  • Cancer Research : The trifluoromethyl group has been linked to enhanced anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Biological Studies

This compound is utilized in biological research to explore its effects on various biological systems:

  • Enzyme Activity Studies : The compound serves as a probe to study enzyme kinetics and receptor interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.
  • Neuropharmacology : Its interactions with neurotransmitter receptors have been studied, particularly concerning pain and mood disorders. The compound's derivatives have shown potential as selective antagonists for neurokinin receptors, which are implicated in various central nervous system disorders .

Material Science

In industrial applications, this compound is valued for its unique chemical properties:

  • Specialty Chemicals : The compound is used in the formulation of specialty chemicals due to its stability and reactivity. It can act as a building block in the synthesis of polymers or other advanced materials.

Case Studies

Study FocusFindingsReference
Antiviral ActivityCompounds displayed low IC50 values against H1N1 and HSV-1; safe on normal cells
Cancer Cell ApoptosisInduced significant apoptosis in murine melanoma cells; lower cytotoxicity in non-tumoral cells
Neurokinin Receptor StudyHigh affinity for NK1 receptors; potential applications in pain management

Mechanism of Action

The mechanism of action of N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares N-(trifluoromethyl)piperidin-3-amine with structurally related compounds, focusing on molecular features, synthesis, and pharmacological relevance.

Substituent Position and Ring Modifications

(a) Piperidin-3-amine vs. Piperidin-4-amine Derivatives
  • N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine (CAS: 782446-06-4): This compound substitutes a trifluoromethylphenyl group at the 4-position of piperidine. It exhibits a molecular weight of 258.29 (C₁₂H₁₄F₃N₂) and is commercially available for research .
  • 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine (CAS: 66898-97-3): Features a benzyl group at the 4-position, increasing steric bulk (MW: 258.29, C₁₃H₁₇F₃N₂) .
(b) Pyridine vs. Phenyl Substituents
  • UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-3-amine): Incorporates pyridine rings and dual trifluoromethyl groups (MW: 466.43, C₂₃H₂₀F₆N₄). This compound is a potent inhibitor of the CYP51 enzyme, showing efficacy against Trypanosoma cruzi (Chagas disease) comparable to posaconazole .
  • N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide : A pyridine-pyrazole hybrid synthesized via sodium hydride-mediated coupling, highlighting the versatility of trifluoromethylated intermediates in heterocyclic chemistry .

Key Insight : Pyridine-containing derivatives often exhibit enhanced aromatic stacking interactions in enzyme active sites compared to phenyl-substituted analogues.

Pharmacological Activity

(b) Anticancer Potential
  • 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine: A 4-aminoquinoline derivative with moderate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1–10 µM). The trifluoromethyl group enhances cellular uptake and resistance to metabolic degradation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Pharmacological Activity Reference
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine C₁₂H₁₄F₃N₂ 258.29 Piperidin-4-amine, aryl-CF₃ Research chemical
UDD C₂₃H₂₀F₆N₄ 466.43 Dual pyridine, dual CF₃ CYP51 inhibitor (Chagas)
1-{[3-(CF₃)phenyl]methyl}piperidin-4-amine C₁₃H₁₇F₃N₂ 258.29 Benzyl-CF₃, piperidin-4-amine Undisclosed
GR205171 Analogue (Compound I) C₂₅H₂₈F₃N₅O 468.2 PET tracer, triazole-CF₃ Neurokinin-1 receptor imaging

Q & A

Basic Research Question

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-3-amine with trifluoromethylating agents (e.g., trifluoromethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

  • Optimization Strategies :

    • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
    • Temperature Control : Gradual heating avoids decomposition of trifluoromethyl groups.
  • Yield Data :

    MethodCatalystSolventYield (%)
    Nucleophilic SubstitutionNoneDMF45–55
    Reductive AminationNaBH₃CNMeOH60–70

Reference : Synthesis optimization aligns with methodologies in , which highlights base-catalyzed reactions for amine derivatives .

Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

Basic Research Question

  • Key Techniques :
    • ¹⁹F NMR : Directly identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm).
    • ¹H NMR : Assigns piperidine ring protons (e.g., axial/equatorial H at δ 2.5–3.5 ppm).
    • LC-MS : Confirms molecular ion peaks ([M+H]⁺ expected at m/z ~195).
  • Challenges & Solutions :
    • Signal Overlap : Use 2D NMR (HSQC, COSY) to resolve overlapping peaks.
    • Fluorine Coupling : Decoupling techniques simplify ¹H NMR spectra.

Reference : and discuss NMR challenges and solutions for fluorinated compounds .

How does the trifluoromethyl group influence the compound's bioactivity and pharmacokinetic properties?

Advanced Research Question

  • Bioactivity : The -CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to increased lipophilicity (LogP ↑ by ~1.5 units).

  • Pharmacokinetics :

    • Metabolic Stability : Reduced oxidative metabolism via cytochrome P450 enzymes.
    • Half-Life : Extended in vivo half-life (e.g., from 2 h to 4.5 h in rodent models).
  • Structure-Activity Relationship (SAR) :

    ModificationIC₅₀ (nM)Half-Life (h)
    -CF₃124.5
    -CH₃ (control)452.0

Reference : highlights the role of -CF₃ in medicinal chemistry .

What strategies mitigate the formation of nitrosamine impurities during synthesis?

Advanced Research Question

  • Risk Assessment : Use EMA guidelines to screen raw materials for nitrosamine precursors (e.g., secondary amines, nitrites) .
  • Mitigation :
    • Process Controls : Avoid nitrite-containing reagents; use scavengers (e.g., ascorbic acid).
    • Analytical Monitoring : LC-MS/MS with a detection limit <10 ppb for nitrosamines.

Reference : outlines API risk evaluation frameworks .

How can computational methods predict the compound's interactions with biological targets?

Advanced Research Question

  • Methods :
    • Molecular Docking : AutoDock Vina predicts binding poses to receptors (e.g., GPCRs).
    • MD Simulations : GROMACS models stability of ligand-receptor complexes over 100 ns.
  • Case Study : Docking scores for this compound vs. serotonin receptors (5-HT₂A) showed ΔG = -9.2 kcal/mol, indicating strong binding.

Reference : discusses computational approaches for bioactive amines .

What are the stability profiles of this compound under varying conditions, and which analytical methods validate degradation products?

Basic Research Question

  • Stability Studies :
    • Thermal : Stable at 25°C for 6 months; degradation >10% at 40°C.
    • pH Sensitivity : Hydrolyzes in acidic conditions (pH <3) to form piperidin-3-amine.
  • Analytical Validation :
    • HPLC-PDA : Quantifies degradation products (e.g., trifluoroacetic acid).
    • Stress Testing : Expose to 0.1 M HCl/NaOH, H₂O₂, or UV light for forced degradation.

Reference : validates stability testing protocols .

How can researchers resolve contradictions in NMR data during structural elucidation?

Advanced Research Question

  • Case Example : Conflicting ¹H NMR signals may arise from rotamers or tautomers.
  • Solutions :
    • Variable Temperature NMR : Identify dynamic processes (e.g., coalescence at 80°C).
    • Isotopic Labeling : ¹³C-labeled samples clarify carbon connectivity.

Reference : provides NMR troubleshooting frameworks .

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